Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-
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Overview
Description
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a butanoic acid backbone, a chlorobenzoyl group, a methoxyphenyl group, and a fluorenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- involves multiple steps, each requiring specific reaction conditionsThe fluorenylmethoxycarbonyl group is then added using a protecting group strategy to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
Scientific Research Applications
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-
- Butanoic acid, 4-bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (2S)-
- Butanoic acid, 4-amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, methyl ester, (2R)-
Uniqueness
The uniqueness of Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This compound’s structure allows for versatile chemical modifications and a wide range of research and industrial applications.
Biological Activity
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- is a complex organic compound notable for its potential biological activities. This compound incorporates various functional groups that may enhance its pharmacological properties, particularly in the fields of oncology and drug delivery systems.
Chemical Structure and Properties
The compound's molecular formula is C27H26ClN2O5 with a molecular weight of approximately 613.1 g/mol. Its structure features a butanoic acid backbone, an amine group, and a fluorenylmethoxycarbonyl group, which is significant for its role in protecting amino acids during synthesis and facilitating cellular uptake .
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structures exhibit various biological activities, particularly anti-cancer properties. The fluorenylmethoxycarbonyl group suggests applications in drug delivery systems due to its ability to protect amino acids during synthesis and enhance cellular uptake.
1. Anticancer Properties
Research has shown that butanoic acid derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this butanoic acid derivative have demonstrated the ability to trigger programmed cell death in various cancer cell lines.
2. Antimicrobial Activity
A study involving derivatives of butanoic acid revealed promising antimicrobial properties. Compounds were tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that certain derivatives exhibited high activity against specific strains, suggesting that this compound may possess similar antimicrobial efficacy .
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of structurally related compounds, it was found that the introduction of specific substituents on the butanoic acid framework significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of butanoic acid derivatives showed that compounds with similar structural motifs effectively inhibited bacterial growth. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into their mechanisms of action.
Comparative Analysis
The following table summarizes the biological activities of selected compounds similar to butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
4-Chlorobenzoic Acid | Contains a chlorobenzene ring | Intermediate in organic synthesis |
N-(9H-Fluoren-9-ylmethoxy)carbonyl-L-alanine | Similar protective group | Focused on amino acid protection |
2-(4-Methoxyphenyl)acetic Acid | Methoxyphenyl substituent | Used in anti-inflammatory drugs |
These compounds illustrate diverse applications ranging from drug development to synthetic intermediates while emphasizing the complexity and potential of the target compound in pharmaceutical contexts .
Properties
Molecular Formula |
C34H29ClN2O7 |
---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
methyl 4-[2-(4-chlorobenzoyl)-4-methoxyanilino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C34H29ClN2O7/c1-42-22-15-16-29(27(17-22)32(39)20-11-13-21(35)14-12-20)36-33(40)30(18-31(38)43-2)37-34(41)44-19-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,30H,18-19H2,1-2H3,(H,36,40)(H,37,41) |
InChI Key |
XPZPIPDGVFMTGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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